6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate
Overview
Description
6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate is a complex organic compound characterized by its bromine atom and trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate typically involves multiple steps, starting with the formation of the spirooxazine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
6-Chlorospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one
6-Iodospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one
6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one
Uniqueness: 6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate is unique due to the presence of the bromine atom and the trifluoroacetate group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, iodo, and methyl analogs.
Properties
IUPAC Name |
6-bromospiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2.C2HF3O2/c13-8-1-2-10-9(7-8)11(16)15-12(17-10)3-5-14-6-4-12;3-2(4,5)1(6)7/h1-2,7,14H,3-6H2,(H,15,16);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEQKEMGTFSGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)C3=C(O2)C=CC(=C3)Br.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383398 | |
Record name | Trifluoroacetic acid--6-bromospiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691868-46-9 | |
Record name | Trifluoroacetic acid--6-bromospiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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